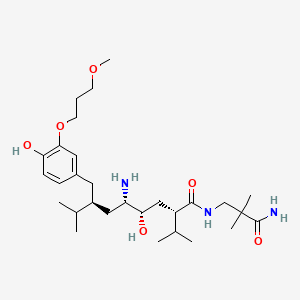

4-O-Demtheyl Aliskiren

Descripción

Historical Context of Renin Inhibition in Cardiovascular Research

The discovery of the RAAS and its role in cardiovascular disease spurred research into inhibitors of this system. nih.govnih.gov Early efforts in the 1970s focused on developing direct renin inhibitors (DRIs). numberanalytics.com The rationale was that blocking the first and rate-limiting step of the RAAS would provide a more complete blockade of the system compared to ACE inhibitors or angiotensin receptor blockers (ARBs). nih.govahajournals.org However, the initial attempts to create orally bioavailable and potent DRIs were largely unsuccessful, facing challenges with low potency and poor pharmacokinetic properties. ahajournals.orgahajournals.org It took several decades of research to overcome these hurdles. wikipedia.org

Aliskiren as a First-in-Class Direct Renin Inhibitor: Design Principles and Early Development

Aliskiren was the first orally active, non-peptide direct renin inhibitor to be approved for clinical use. nih.govveeprho.com Its development was a landmark in cardiovascular pharmacology, achieved through a combination of crystallographic structure analysis of renin-inhibitor complexes and computational molecular modeling. ahajournals.orge-lactancia.orgresearchgate.net This structure-based design approach allowed for the synthesis of a molecule with high affinity and specificity for the active site of human renin. e-lactancia.orgresearchgate.net Aliskiren was designed to be a low-molecular-weight, hydrophilic, non-peptide compound, which contributed to its improved oral bioavailability compared to earlier renin inhibitors. researchgate.netnih.gov It effectively inhibits renin, leading to a reduction in plasma renin activity (PRA) and the subsequent production of angiotensin I and II. if-pan.krakow.plahajournals.org

Significance of Drug Metabolism in Pharmacological Efficacy and Safety Assessment

Drug metabolism, the process by which the body chemically modifies drugs, is a critical factor in determining a drug's efficacy and safety. primescholars.com This biotransformation, primarily occurring in the liver, converts drugs into metabolites that are typically more water-soluble and easier to excrete. primescholars.comopenaccessjournals.com The metabolic fate of a drug influences its absorption, distribution, and excretion (ADME) properties, which in turn affect its therapeutic activity and potential for adverse effects. nih.gov Understanding a drug's metabolic pathways is essential for predicting its pharmacokinetic profile, identifying potential drug-drug interactions, and assessing the safety of its metabolites. nih.govopenaccessjournals.com

Overview of Metabolite Discovery in Pharmaceutical Sciences

The discovery and characterization of drug metabolites is a fundamental aspect of pharmaceutical research and development. nih.govwuxiapptec.com It involves identifying the chemical structures of metabolites and understanding their formation pathways. wuxiapptec.com This process is crucial for several reasons, including determining if metabolites are pharmacologically active, inactive, or potentially toxic. nih.govopenaccessjournals.com Modern analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are instrumental in the isolation, detection, and structural elucidation of metabolites from biological samples. nih.gov Metabolite profiling helps to build a comprehensive picture of a drug's journey through the body, ensuring a thorough safety and efficacy assessment. wuxiapptec.com

Propiedades

IUPAC Name |

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-hydroxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H51N3O6/c1-18(2)21(13-20-9-10-24(33)26(14-20)38-12-8-11-37-7)15-23(30)25(34)16-22(19(3)4)27(35)32-17-29(5,6)28(31)36/h9-10,14,18-19,21-23,25,33-34H,8,11-13,15-17,30H2,1-7H3,(H2,31,36)(H,32,35)/t21-,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDBISPSZMTXRB-LCXINAFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)O)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)O)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949925-74-0 | |

| Record name | 4-o-Demtheyl aliskiren | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949925740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-DEMTHEYL ALISKIREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/334GJ8JD8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Structural Elucidation of 4-o-demethyl Aliskiren

Major Metabolic Pathways of Aliskiren in Preclinical Systems

The biotransformation of aliskiren in preclinical models primarily occurs through oxidative pathways. The major metabolic routes involve O-demethylation at either the phenyl-propoxy side chain or the 3-methoxypropoxy group, which can be followed by further oxidation to a carboxylic acid derivative. nih.gove-lactancia.orgif-pan.krakow.pl This initial O-demethylation step is a critical event in the generation of various aliskiren metabolites.

In Vitro O-Demethylation of Aliskiren in Liver Microsomes

Studies utilizing liver microsomes from various species, including rats and marmosets, have been instrumental in characterizing the metabolic fate of aliskiren. nih.govif-pan.krakow.pl In these in vitro systems, the O-demethylation of aliskiren has been consistently observed, confirming the role of the liver in its metabolism. nih.govif-pan.krakow.pl The metabolic profile of aliskiren in liver microsomes is found to be qualitatively similar across humans, marmosets, and rats. nih.govif-pan.krakow.pl Despite these observations, it's important to note that some in vitro data from human liver microsomes suggest that aliskiren is unlikely to be significantly metabolized by CYP enzymes, indicating a low potential for extensive hepatic metabolism. medscape.com

Identification of Specific Cytochrome P450 Isoenzymes Catalyzing 4-O-Demethylation

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide array of xenobiotics, including drugs like aliskiren. Based on in vitro studies, CYP3A4 has been identified as the primary enzyme responsible for the metabolism of aliskiren. nih.govif-pan.krakow.plui.ac.id While aliskiren is a substrate for CYP3A4, it does not appear to inhibit other major CYP450 isoenzymes such as CYP1A2, 2C8, 2C19, 2D6, and 2E1. if-pan.krakow.pl This specificity suggests a targeted metabolic pathway for the O-demethylation of aliskiren.

Characterization of Metabolic Intermediates Leading to 4-O-Demethyl Aliskiren

The formation of 4-O-demethyl aliskiren is a direct result of the O-demethylation process. This metabolic transformation involves the removal of a methyl group from the 4-methoxy position on the phenyl ring of the aliskiren molecule. The resulting compound, 4-O-demethyl aliskiren, also known as aliskiren metabolite M3, possesses a distinct chemical structure. Further research into the specific intermediates and the precise enzymatic mechanisms is ongoing to fully elucidate the entire metabolic cascade.

In Vivo Detection and Distribution of 4-O-Demethyl Aliskiren in Preclinical Animal Models

The presence and distribution of 4-O-demethyl aliskiren have been investigated in various preclinical animal models, providing valuable insights into its in vivo behavior.

Quantification of 4-O-Demethyl Aliskiren in Biological Fluids and Tissues (e.g., Plasma, Urine, Feces, Liver)

Following administration of radiolabeled aliskiren to preclinical species, analysis of biological samples has revealed the presence of its metabolites. In studies with rats and marmosets, the primary route of excretion is through the feces, mainly as the unchanged parent drug. e-lactancia.org However, a small fraction of the absorbed dose is excreted as oxidized metabolites. e-lactancia.org For instance, oxidized metabolites in excreta accounted for at least 1.3% of the radioactive dose in one study. e-lactancia.orgsilae.it While unchanged aliskiren is the principal component in plasma, accounting for approximately 81% of the total radioactivity, low levels of metabolites, including presumably 4-O-demethyl aliskiren, are also present. e-lactancia.org The majority of radioactivity is found in the plasma, with a blood to plasma ratio of approximately 0.61, indicating limited distribution into blood cells. e-lactancia.org

Comparative Metabolic Profiles Across Different Preclinical Species

The metabolic profile of aliskiren exhibits some quantitative differences across preclinical species. While the metabolism is qualitatively similar in rats, marmosets, and humans, the extent of metabolism can vary. nih.govif-pan.krakow.pl For example, aliskiren is metabolized to a greater extent in rodents (approximately 50%) compared to humans (about 20%). nih.gov In marmosets, after a single oral dose, peak plasma concentrations are reached within 1-2 hours. nih.gov In rats, co-administration with certain other drugs can affect aliskiren's pharmacokinetics. ukm.myfda.gov These species-specific differences in metabolism underscore the importance of conducting comparative studies to accurately predict the metabolic fate of aliskiren in humans.

Below is a table summarizing the key pharmacokinetic parameters of aliskiren in different preclinical species, which indirectly relates to the potential for metabolite formation.

| Species | Route of Administration | Key Findings |

| Marmosets | Single oral dose (10 mg/kg) | Peak plasma concentrations reached in 1-2 hours. nih.gov |

| Rats | Oral | Approximately 50% of aliskiren is metabolized. nih.gov Co-administration of lovastatin increased aliskiren bioavailability. ukm.my |

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation of 4-O-Demethyl Aliskiren

The structural confirmation of metabolites is a critical step in understanding the biotransformation of a drug. In the case of 4-O-demethyl aliskiren, a metabolite of the direct renin inhibitor aliskiren, a combination of advanced spectroscopic and chromatographic techniques is employed to unambiguously determine its chemical structure. The formation of this metabolite occurs through the O-demethylation of the methoxy group on the phenyl-propoxy side chain of the parent aliskiren molecule. e-lactancia.org This biotransformation is a major metabolic pathway for aliskiren. e-lactancia.org

The elucidation of the precise structure of 4-O-demethyl aliskiren relies on the synergistic use of liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide complementary information regarding the molecular weight, elemental composition, and the specific atomic arrangement of the molecule.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. This technique measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, which allows for the calculation of a unique elemental formula.

In the analysis of 4-O-demethyl aliskiren, liquid chromatography is first used to separate the metabolite from the parent drug and other metabolites in a biological matrix. The separated compound is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the ionization of the molecule with minimal fragmentation.

The HRMS analysis of 4-O-demethyl aliskiren would yield a highly accurate mass measurement of the protonated molecule [M+H]⁺. The expected exact mass of this ion can be calculated based on the elemental formula of 4-O-demethyl aliskiren, which is C₂₉H₅₁N₃O₆. The loss of a methyl group (CH₂) from the parent aliskiren (C₃₀H₅₃N₃O₆) results in this new formula. The comparison between the measured exact mass and the theoretical mass for the proposed formula provides strong evidence for the identity of the metabolite.

Tandem mass spectrometry (MS/MS) experiments are also conducted to further confirm the structure. In these experiments, the [M+H]⁺ ion of 4-O-demethyl aliskiren is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the structure of the molecule. For instance, the fragmentation pattern would be compared to that of the parent drug, aliskiren, to pinpoint the site of demethylation.

Table 1: Illustrative HRMS Data for 4-O-Demethyl Aliskiren

| Parameter | Value |

| Molecular Formula | C₂₉H₅₁N₃O₆ |

| Theoretical Monoisotopic Mass | 537.3778 |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Observed [M+H]⁺ (m/z) | Hypothetical value close to 538.3851 |

| Mass Accuracy (ppm) | Typically < 5 ppm |

Note: The observed m/z value is hypothetical and serves to illustrate the expected data from an HRMS experiment. The actual observed value would be determined experimentally.

Nuclear Magnetic Resonance Spectroscopy for Elucidating Demethylation Position

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it crucial for identifying the exact position of a structural change like demethylation. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for the complete structural elucidation of 4-O-demethyl aliskiren.

The key to confirming the position of demethylation lies in comparing the ¹H NMR and ¹³C NMR spectra of the metabolite with those of the parent compound, aliskiren.

In the ¹H NMR spectrum of aliskiren, the methoxy group on the phenyl ring exhibits a characteristic singlet signal. The absence of this specific singlet in the spectrum of 4-O-demethyl aliskiren, coupled with the appearance of a new signal corresponding to a hydroxyl proton, would be a strong indication of demethylation at this position. A study on aliskiren metabolites noted that the signal for the phenolic methoxy group (at C-11) in aliskiren appears around 3.7 ppm. e-lactancia.org The disappearance of this signal in the metabolite's spectrum would confirm the O-demethylation at this site. e-lactancia.org

The ¹³C NMR spectrum provides further confirmation. The carbon atom of the methoxy group in aliskiren has a distinct chemical shift. In the spectrum of 4-O-demethyl aliskiren, this signal would be absent. Concurrently, the chemical shift of the aromatic carbon to which the methoxy group was attached (C-4 of the phenyl ring) would show a significant change due to the substitution of the methoxy group with a hydroxyl group.

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to definitively assign all the proton and carbon signals and to confirm the connectivity within the molecule. For example, an HMBC experiment would show correlations between the protons of the aromatic ring and the neighboring carbon atoms, confirming the structural environment around the site of demethylation.

Table 2: Illustrative ¹H NMR and ¹³C NMR Chemical Shift Differences between Aliskiren and 4-O-Demethyl Aliskiren

| Position | Aliskiren (¹H ppm) | 4-O-Demethyl Aliskiren (¹H ppm) | Aliskiren (¹³C ppm) | 4-O-Demethyl Aliskiren (¹³C ppm) |

| 4-OCH₃ | ~3.7 (s, 3H) | Absent | ~56.0 | Absent |

| 4-OH | Absent | Present (broad singlet) | - | - |

| Aromatic C-4 | - | - | ~148 | Shifted value |

| Aromatic C-3 | - | - | ~147 | Shifted value |

| Aromatic C-5 | - | - | ~114 | Shifted value |

Note: The chemical shift values are approximate and for illustrative purposes. The actual values would be determined from experimental NMR data. "s" denotes a singlet peak.

By combining the precise molecular formula obtained from HRMS with the detailed structural information from NMR spectroscopy, the unequivocal identification of 4-O-demethyl aliskiren is achieved.

Synthetic Approaches and Derivatization of 4-o-demethyl Aliskiren

Total Synthesis Strategies for 4-O-Demethyl Aliskiren for Research Purposes

The total synthesis of aliskiren itself is a complex undertaking that has been approached through various strategies, often involving the meticulous construction of its stereochemically rich backbone. nih.govkoreascience.krrsc.orgkoreascience.kr The synthesis of its demethylated analogue, 4-O-demethyl aliskiren, for research purposes, leverages many of these established principles, with modifications to introduce the phenolic hydroxyl group.

Multi-Step Organic Synthesis Routes for Demethylated Analogues

The synthesis of demethylated aliskiren analogues typically involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together in the later stages. researchgate.netresearchgate.net This strategy allows for flexibility and optimization of the individual synthetic steps. A common feature in many synthetic routes is the creation of the δ-amino acid backbone with its multiple stereocenters. nih.govkoreascience.kr

Key transformations in the synthesis of aliskiren and its analogues often include:

Asymmetric Aldol Reactions: To establish the stereochemistry of the hydroxyl and alkyl groups.

Evans Auxiliary-Aided Asymmetric Alkylation: For the stereocontrolled introduction of substituents. rsc.org

Olefin Cross-Metathesis or Julia-Kocienski Olefination: To construct the central carbon-carbon double bond with high E-selectivity. rsc.org

Reduction of Nitro Groups or Azides: To introduce the amine functionality. koreascience.krunimi.it

For the synthesis of 4-O-demethyl aliskiren, a key modification would involve the use of a starting material for the aromatic fragment that has a protected hydroxyl group at the 4-position instead of a methoxy group. This protecting group would need to be stable throughout the multi-step synthesis and then selectively removed in one of the final steps to yield the desired 4-O-demethylated product.

| Synthetic Strategy | Key Reactions | Reference |

| Convergent Synthesis | Julia-Kocienski olefination, asymmetric allylation | rsc.org |

| Symmetric Precursor Approach | Diastereoselective lactone ring opening, azide displacement | koreascience.krkoreascience.kr |

| SmI2-Promoted Radical Coupling | Acyl-like radical addition, stereoselective reduction | nih.govamanote.com |

| Catalytic Nitroaldol Reaction | Copper-catalyzed Henry reaction | researchgate.netunimi.it |

Stereochemical Control in the Synthesis of 4-O-Demethyl Aliskiren

Achieving the correct stereochemistry at the four stereogenic centers of the aliskiren backbone is a significant challenge. koreascience.kr Various methods have been employed to control the stereochemistry during the synthesis of aliskiren, which are directly applicable to the synthesis of its 4-O-demethyl analogue.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or tartrate esters, to introduce one or more stereocenters. koreascience.krkoreascience.kr

Chiral Auxiliaries: The use of chiral auxiliaries, such as those developed by Evans, allows for the diastereoselective formation of new stereocenters. rsc.org

Asymmetric Catalysis: The use of chiral catalysts, for instance in hydrogenation or aldol reactions, can enantioselectively create the desired stereoisomers. unimi.itdiva-portal.org A notable example is the use of iridium-catalyzed asymmetric hydrogenation. diva-portal.org

The stereochemical integrity of the final product is paramount, and analytical techniques such as NMR spectroscopy and chiral chromatography are essential for confirming the desired stereoisomer has been synthesized.

Chemoenzymatic and Biocatalytic Methods for O-Demethylation and Analogous Transformations

Chemoenzymatic and biocatalytic approaches offer a powerful alternative to traditional organic synthesis for transformations like O-demethylation. acs.org These methods often provide high selectivity and operate under mild reaction conditions. acs.org

Enzymes, particularly from the cytochrome P450 (CYP) superfamily, are known to be involved in the metabolism of aliskiren in vivo, with CYP3A4 being a key enzyme. nih.gov This natural metabolic pathway can be harnessed for the production of 4-O-demethyl aliskiren.

Whole-Cell Biotransformation: This involves using microorganisms that express the necessary enzymes to carry out the desired demethylation reaction on the aliskiren substrate.

Isolated Enzyme Systems: Purified enzymes, such as O-demethylases, can be used in vitro to catalyze the specific demethylation of the methoxy group on the phenyl-propoxy side chain of aliskiren. google.com

The advantages of biocatalytic methods include:

High Regio- and Stereoselectivity: Enzymes can often distinguish between similar functional groups, leading to the formation of a single desired product. acs.org

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, which can prevent the degradation of sensitive molecules. acs.org

Reduced Need for Protecting Groups: The high selectivity of enzymes often eliminates the need for complex protection and deprotection steps common in traditional organic synthesis. acs.org

Research in this area focuses on identifying and engineering enzymes with improved activity and stability for the specific O-demethylation of aliskiren. researchgate.net

| Biocatalytic Method | Enzyme Class | Potential Application |

| Whole-Cell Biotransformation | Cytochrome P450 monooxygenases | Production of 4-O-demethyl aliskiren from aliskiren |

| Isolated Enzyme Reaction | O-demethylases | Specific O-demethylation at the 4-position of the phenyl ring |

Isolation and Purification Methodologies for Metabolite Standards from Biological Sources

The isolation and purification of 4-O-demethyl aliskiren from biological matrices such as plasma, urine, or feces is essential for obtaining analytical standards for pharmacokinetic and metabolic studies. nih.gove-lactancia.org Given the low concentrations of metabolites typically present, these methods require high sensitivity and efficiency.

The process generally involves several key steps:

Sample Pre-treatment: This may include protein precipitation (e.g., with acetonitrile), centrifugation, and extraction to remove interfering substances. e-lactancia.org

Chromatographic Separation: High-performance liquid chromatography (HPLC) is the cornerstone of purification. e-lactancia.org Reversed-phase columns are commonly used, with a mobile phase gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

Detection and Fraction Collection: The eluent from the HPLC is monitored using a detector, often a mass spectrometer (MS), which provides high sensitivity and structural information. Fractions containing the target metabolite are collected.

Concentration and Characterization: The collected fractions are concentrated, and the purity and identity of the isolated 4-O-demethyl aliskiren are confirmed using analytical techniques such as LC-MS/MS and NMR. e-lactancia.org

The use of radiolabeled aliskiren ([¹⁴C]aliskiren) can greatly facilitate the tracking and quantification of metabolites during the isolation process. nih.gov

| Purification Step | Technique | Purpose |

| Sample Preparation | Protein Precipitation, Solid-Phase Extraction | Removal of macromolecules and major interferences |

| Separation | High-Performance Liquid Chromatography (HPLC) | Separation of the target metabolite from other compounds |

| Detection | Mass Spectrometry (MS), UV-Vis Spectroscopy | Identification and quantification of the target metabolite |

| Characterization | LC-MS/MS, NMR Spectroscopy | Confirmation of the structure and purity of the isolated standard |

Advanced Analytical Methodologies for Quantification and Identification of 4-o-demethyl Aliskiren

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent technique for the quantification of 4-O-demethyl aliskiren in biological matrices due to its exceptional sensitivity and selectivity. researchgate.netnih.gov

Optimization of Chromatographic Conditions for Resolution and Sensitivity

The effective separation of 4-O-demethyl aliskiren from its parent compound, aliskiren, and other endogenous components of biological samples is critical for accurate quantification. This is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). The optimization of chromatographic conditions involves a careful selection of the stationary phase, mobile phase composition, and gradient elution parameters.

Commonly, C18 columns are employed for the separation of aliskiren and its metabolites. researchgate.netresearchgate.net These columns provide the necessary hydrophobicity to retain the compounds while allowing for their differential elution based on polarity. For instance, a study might utilize a Waters XBridge C18 column (150 x 4.6 mm, 5 µm) to achieve separation. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium acetate or formic acid in water. nih.gov The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analytes.

Gradient elution, where the proportion of the organic solvent in the mobile phase is increased over the course of the analysis, is frequently used to ensure the timely elution of all compounds of interest and to maintain sharp, symmetrical peaks, which enhances sensitivity and resolution. mdpi.com

Table 1: Example of Chromatographic Conditions for Aliskiren and Metabolite Analysis

| Parameter | Condition |

| Column | Xselect C18 CSH |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | Optimized for separation of aliskiren and metabolites |

This table presents a representative set of conditions and may vary between specific validated methods.

Mass Spectrometric Parameters for Selective Detection and Fragmentation

The mass spectrometer, operating in tandem with the liquid chromatograph, provides the high degree of selectivity needed to differentiate and quantify 4-O-demethyl aliskiren, even at very low concentrations. Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds, as it is a soft ionization method that typically produces intact protonated molecules [M+H]+. nih.gov

For quantitative analysis, the mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion (the molecular ion of 4-O-demethyl aliskiren) and a specific product ion that is formed upon its fragmentation in the collision cell of the mass spectrometer. This precursor-to-product ion transition is highly specific to the analyte, minimizing the potential for interference from other co-eluting substances. The fragmentation of the precursor ion is achieved through collision-induced dissociation (CID). researchgate.net The specific mass transitions monitored for 4-O-demethyl aliskiren would be determined during method development by infusing a pure standard of the compound into the mass spectrometer and identifying the most stable and intense fragment ions.

Table 2: Illustrative Mass Spectrometric Parameters for MRM Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Aliskiren | 552.2 | 436.2 | Positive ESI |

| 4-O-Demethyl Aliskiren | [Value would be determined experimentally] | [Value would be determined experimentally] | Positive ESI |

| Internal Standard (e.g., Benazepril) | 425.3 | 351.2 | Positive ESI |

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

While LC-MS/MS is the gold standard, HPLC methods with other types of detectors have also been developed for the analysis of aliskiren and could be adapted for its metabolites. researchgate.net

Reverse-Phase HPLC for Metabolite Separation

As with LC-MS/MS, reverse-phase HPLC is the primary mode of separation for aliskiren and its metabolites. researchgate.netresearchgate.net The principles of separation are the same, relying on the partitioning of the analytes between a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. researchgate.netscispace.com A variety of C18 columns have been successfully used, including Symmetry C18 and Hypersil BDS C8 columns. researchgate.netscispace.com The mobile phase composition is typically a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol. scispace.comamazonaws.com The pH of the buffer is a key parameter for controlling the retention time and selectivity of the separation. oup.com Isocratic elution, where the mobile phase composition remains constant throughout the run, can be employed if the separation of the target analytes can be achieved with sufficient resolution. oup.com

Derivatization Techniques for Enhanced Detection

For HPLC with less sensitive detectors such as UV-Vis or fluorescence, derivatization can be a valuable strategy to enhance the detection of analytes that lack a strong chromophore or fluorophore. Derivatization involves a chemical reaction to attach a molecule to the analyte that has strong UV absorbance or fluorescence properties. For example, a method for aliskiren determination involved derivatization with 1-naphthyl isocyanate to allow for UV detection. researchgate.net While specific derivatization methods for 4-O-demethyl aliskiren are not detailed in the search results, similar approaches could theoretically be applied. Another study mentions the use of o-phthalaldehyde (OPA) for the spectrophotometric determination of aliskiren, which could potentially be adapted for HPLC analysis. researchgate.net

Electrophoretic and Spectroscopic Techniques for Metabolite Profiling

Beyond chromatography, other analytical techniques can play a role in the characterization of drug metabolites.

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. longdom.org CE, particularly when coupled with mass spectrometry (CE-MS), is well-suited for the analysis of polar and charged metabolites in complex biological samples, often requiring only nanoliter injection volumes. chromatographyonline.com This makes it a powerful tool for metabolomics and the analysis of volume-restricted samples. chromatographyonline.com While specific applications of CE for 4-O-demethyl aliskiren are not prominent in the search results, its potential for metabolite profiling is significant. researchgate.netlongdom.org

Spectroscopic methods, such as UV-Visible spectrophotometry, can be used for the quantification of aliskiren, often in pharmaceutical formulations. actascientific.com These methods are generally simpler and less expensive than chromatographic techniques but lack the selectivity required for complex biological matrices without extensive sample cleanup. Dual-wavelength spectrophotometry has been used for the simultaneous estimation of aliskiren and amlodipine in combined tablet formulations. actascientific.com While not directly applicable to the quantification of 4-O-demethyl aliskiren in biological fluids due to a lack of specificity, spectroscopic data, including fluorescence and circular dichroism, can be valuable for the structural characterization of metabolites once they are isolated and purified. umanitoba.ca

Challenges in Quantification of Low-Abundance Metabolites in Complex Matrices

The quantification of low-abundance metabolites like 4-O-Demethyl Aliskiren from complex biological matrices is fraught with analytical challenges. These difficulties can impact the accuracy, precision, and reliability of the results.

Matrix Effects: Complex biological matrices, such as plasma and urine, contain a multitude of endogenous components like phospholipids, proteins, and salts. e-lactancia.org During LC-MS/MS analysis, these components can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source. biotech-asia.org This phenomenon, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can cause erroneous quantification. veeprho.comnih.gov For low-abundance metabolites, even minor signal suppression can push the analyte concentration below the lower limit of quantification (LLOQ), rendering it undetectable. researchgate.net

Sensitivity and Detection Limits: Achieving the required sensitivity to detect and reliably quantify metabolites that are present at trace levels (nanograms per milliliter or lower) is a primary hurdle. silae.it While modern tandem mass spectrometers are highly sensitive, the inherent low concentration of minor metabolites like 4-O-Demethyl Aliskiren often pushes the limits of the instrumentation. e-lactancia.orgsilae.it The development of analytical methods requires careful optimization of sample preparation to enrich the analyte concentration and of MS parameters to maximize the signal-to-noise ratio. researchgate.net

Sample Preparation Complexity: Efficiently extracting a low-concentration analyte from a complex sample without significant loss or degradation is difficult. e-lactancia.org Multi-step sample preparation procedures, while necessary for cleaning the sample, can be time-consuming and introduce variability. silae.it The recovery of the analyte through the extraction process must be consistent and high enough to permit accurate measurement. Techniques like protein precipitation, while simple, may not provide a sufficiently clean extract, whereas more effective methods like solid-phase extraction can be more complex and costly to implement. e-lactancia.orgnih.gov

Data Interpretation and Integration: The vast amount of data generated by modern analytical platforms requires sophisticated computational tools for processing and interpretation. Distinguishing a low-level analyte signal from background noise can be challenging. Furthermore, without a commercially available, certified reference standard for every minor metabolite, absolute quantification is often impossible. Instead, relative or semi-quantitative analysis is performed, which can make it difficult to compare results across different studies or laboratories. researchgate.net

Preclinical Pharmacological and Mechanistic Investigations of 4-o-demethyl Aliskiren

In Vitro Renin Inhibitory Activity Assessment

The initial characterization of any potential therapeutic agent or its metabolites involves a thorough evaluation of its activity in controlled laboratory settings. For 4-O-demethyl aliskiren, this began with assessing its ability to inhibit human renin, the primary enzyme in the renin-angiotensin-aldosterone system (RAAS).

Studies have consistently demonstrated that 4-O-demethyl aliskiren is a potent inhibitor of human renin. The half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half, has been determined for this metabolite. While it is a powerful inhibitor, its potency is slightly less than that of its parent compound, aliskiren.

| Compound | IC50 against Human Renin (nM) |

| Aliskiren | 0.6 |

| 4-O-demethyl aliskiren | 1.9 |

This table presents the comparative IC50 values of aliskiren and its metabolite, 4-O-demethyl aliskiren, against human renin.

A critical aspect of a drug's profile is its selectivity for its intended target. To this end, the inhibitory activity of 4-O-demethyl aliskiren has been tested against other structurally related human enzymes known as aspartic proteases. These include enzymes like pepsin, which is involved in digestion, and cathepsins D and E, which have various cellular functions. The high IC50 values against these other proteases indicate a very low affinity, demonstrating the high specificity of 4-O-demethyl aliskiren for renin. This selectivity is a key characteristic, minimizing the potential for off-target effects.

| Enzyme | IC50 (µM) |

| Pepsin | >100 |

| Cathepsin D | >100 |

| Cathepsin E | >100 |

This table shows the IC50 values of 4-O-demethyl aliskiren against other human aspartic proteases, highlighting its selectivity for renin.

Enzyme Kinetics and Inhibitory Potency (IC50) Against Human Renin

Molecular Binding Studies with Renin

To complement the enzymatic activity data, molecular binding studies provide a more detailed picture of the interaction between 4-O-demethyl aliskiren and renin. These studies quantify the physical interaction and can reveal the structural basis for the observed inhibition.

The binding affinity of 4-O-demethyl aliskiren to renin is high, which is consistent with its potent inhibitory activity. The dissociation constant (Ki), another measure of affinity, further supports this. The kinetics of this interaction are characterized by a rapid association and a slow dissociation, meaning the metabolite binds to renin quickly and remains bound for a significant duration. This "tight-binding" nature contributes to its effective inhibition of the enzyme.

The precise three-dimensional arrangement of 4-O-demethyl aliskiren within the active site of the renin enzyme has been elucidated through techniques like X-ray crystallography. These structural studies have confirmed that the metabolite binds in a manner very similar to the parent compound, aliskiren. It occupies the active site of renin, effectively blocking the entry of its natural substrate, angiotensinogen. The interactions are stabilized by a network of hydrogen bonds and hydrophobic contacts between the inhibitor and the amino acid residues of the enzyme. This detailed structural information provides a clear rationale for the potent and specific inhibition of renin by 4-O-demethyl aliskiren.

Assessment of Binding Affinity and Dissociation Kinetics

Cellular and Subcellular Distribution in Preclinical Models

Information regarding the specific cellular and subcellular distribution of 4-O-demethyl aliskiren in preclinical models is not extensively detailed in publicly available research. Studies have primarily focused on its plasma concentrations and excretion pathways rather than its distribution within specific cell types or organelles.

Investigations into Cellular Uptake and Efflux Mechanisms (e.g., P-glycoprotein Substrate Activity)

The movement of drug molecules across cellular barriers is a critical determinant of their pharmacokinetic profile. This transport is mediated by a variety of cellular uptake and efflux proteins. Efflux transporters, such as P-glycoprotein (P-gp), actively extrude substances from cells, potentially limiting their absorption and tissue penetration. numberanalytics.com Conversely, uptake transporters facilitate the entry of compounds into cells.

Preclinical investigations have extensively characterized the interaction of the parent compound, aliskiren, with these transport systems. In vitro studies have consistently identified aliskiren as a substrate for the major efflux transporter P-glycoprotein (P-gp/MDR1). researchgate.nethres.canovartis.comdrugs.com This interaction is considered a contributing factor to the relatively low bioavailability of aliskiren. researchgate.netnih.gov While aliskiren is a substrate for P-gp, it does not appear to inhibit its activity. e-lactancia.orgsilae.it

In addition to being a substrate for efflux transporters, aliskiren's absorption may also be influenced by uptake transporters. researchgate.net Specifically, studies have demonstrated that aliskiren is a substrate for the organic anion-transporting polypeptides OATP1A2 and OATP2B1. researchgate.netdrugs.com

While these findings directly pertain to aliskiren, they provide a foundational context for understanding the potential transport mechanisms of its metabolites. Specific investigations into the cellular uptake and efflux of 4-O-demethyl aliskiren have not been detailed in the reviewed literature. However, as a structurally related molecule, its interaction with transporters like P-gp warrants further investigation to fully elucidate its pharmacokinetic behavior.

Table 1: Documented Transporter Interactions of Aliskiren

| Transporter | Type | Role | Finding |

|---|---|---|---|

| P-glycoprotein (P-gp/MDR1) | Efflux Transporter | Limits absorption and mediates disposition/excretion. hres.cae-lactancia.org | Aliskiren is a substrate. researchgate.netdrugs.comnih.gov |

| OATP1A2 | Uptake Transporter | May mediate absorption. researchgate.net | Aliskiren is a substrate. researchgate.net |

| OATP2B1 | Uptake Transporter | May mediate absorption. drugs.com | Aliskiren is a substrate. drugs.com |

In Vitro Metabolism of 4-O-Demethyl Aliskiren (Further Oxidative Pathways)

One of the major metabolic pathways for aliskiren is O-demethylation, which results in the formation of 4-O-demethyl aliskiren. e-lactancia.orgnih.gov This reaction occurs at the 4-methoxy group on the phenyl ring of the molecule. nih.gov

Following its formation, 4-O-demethyl aliskiren can undergo further metabolism. Studies have identified subsequent oxidative pathways where the O-demethylated metabolite is converted into a carboxylic acid derivative. e-lactancia.orgsilae.itnih.gov This indicates that the initial O-demethylation is an intermediate step in a more extended metabolic cascade. Together, the oxidized metabolites of aliskiren, including the derivatives of 4-O-demethyl aliskiren, represent a small portion of the drug found in plasma and excreta. nih.gove-lactancia.org

Table 2: In Vitro Metabolic Pathway of Aliskiren via O-Demethylation

| Step | Parent Compound | Enzyme | Metabolic Reaction | Resulting Metabolite |

|---|---|---|---|---|

| 1 | Aliskiren | CYP3A4 novartis.comnih.gov | O-demethylation e-lactancia.orgnih.gov | 4-O-Demethyl Aliskiren |

| 2 | 4-O-Demethyl Aliskiren | Not Specified | Further Oxidation e-lactancia.orgnih.gov | Carboxylic Acid Derivative |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-O-Demethyl Aliskiren |

| Aliskiren |

| Carboxylic acid derivative of 4-O-Demethyl Aliskiren |

| CYP3A4 |

| OATP1A2 |

| OATP2B1 |

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the chemical compound “4-O-Demethyl Aliskiren” to generate a detailed and accurate article that adheres to the requested structure.

Searches for direct structure-activity relationship (SAR) analyses, comparative potency data (such as IC50 values), and specific computational modeling studies for 4-O-Demethyl Aliskiren did not yield the necessary in-depth research findings. While the metabolism of Aliskiren, including O-demethylation, is documented, the public domain lacks specific studies focusing on the 4-O-demethylated metabolite and its distinct effects on renin inhibition as outlined.

Therefore, it is not possible to provide a scientifically rigorous and authoritative article on this specific compound that would meet the requirements of the prompt. Information is readily available for the parent compound, Aliskiren, but not for its specific 4-O-demethylated analog.

Broader Academic Implications and Future Research Directions

Contribution of 4-O-Demethyl Aliskiren to Overall Renin-Angiotensin System Modulation in Preclinical Settings

Aliskiren exerts its therapeutic effect by binding to the active site of renin, thereby preventing the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the renin-angiotensin system (RAS). wikipedia.org Consequently, the levels of both angiotensin I and the potent vasoconstrictor angiotensin II are reduced. ecrjournal.com The metabolism of aliskiren primarily occurs via O-demethylation, leading to the formation of 4-O-demethyl aliskiren. ahajournals.orge-lactancia.org

Potential for 4-O-Demethyl Aliskiren as a Pharmacological Probe or Lead Compound

The exploration of drug metabolites as pharmacological probes or lead compounds for new drug discovery is a burgeoning area of research. nih.govresearchgate.net Metabolites can sometimes exhibit improved pharmacokinetic properties, different target selectivity, or unique activity profiles compared to the parent drug.

Theoretically, 4-O-demethyl aliskiren could serve as a valuable pharmacological tool. Its structural similarity to aliskiren makes it a candidate for studying the structure-activity relationships of renin inhibitors. By comparing its binding and activity to that of aliskiren and other analogues, researchers could gain deeper insights into the molecular interactions essential for renin inhibition.

Furthermore, should 4-O-demethyl aliskiren demonstrate desirable properties, such as significant renin inhibition with a different metabolic profile or improved bioavailability, it could be considered a lead compound for the development of new antihypertensive agents. The history of drug discovery includes instances where metabolites have been successfully developed into drugs. nih.govup.ac.za For example, the active metabolite of a parent compound can sometimes offer a more direct therapeutic agent. However, without specific data on the biological activity of 4-O-demethyl aliskiren, its potential as a lead compound remains a hypothesis that invites future investigation.

Methodological Advancements in Metabolite Research and Characterization

The study of 4-O-demethyl aliskiren and other drug metabolites has been made possible by significant advancements in analytical techniques. The identification and quantification of metabolites in complex biological matrices require highly sensitive and specific methods.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) has become the gold standard for this purpose. researchgate.netgrafiati.com These hyphenated techniques allow for the separation of metabolites from the parent drug and endogenous compounds, followed by their precise mass analysis for identification and quantification. researchgate.netgrafiati.com For instance, the characterization of aliskiren's metabolites, including the O-demethylated product, has been achieved using such advanced methodologies. ahajournals.orge-lactancia.org

Recent developments in high-resolution mass spectrometry (HRMS) and novel data acquisition strategies, such as tribrid mass spectrometry, are further enhancing the ability to profile and identify metabolites, even those present at very low concentrations. nih.gov These technologies provide more detailed structural information, facilitating the confident identification of unknown metabolites and a more comprehensive understanding of a drug's metabolic fate. The ongoing refinement of these analytical tools is crucial for advancing metabolite research in drug discovery and development.

Elucidating the Role of Metabolites in Drug Discovery and Development Processes

The investigation of drug metabolites like 4-O-demethyl aliskiren is integral to the modern drug discovery and development process. Understanding a drug's metabolic pathway is essential for several reasons:

Predicting Drug-Drug Interactions: Knowledge of the enzymes responsible for metabolism, such as the cytochrome P450 (CYP) family, helps in predicting potential interactions with co-administered drugs. wikipedia.org Aliskiren itself is a substrate for CYP3A4. wikipedia.org

Assessing Safety and Toxicity: Metabolites can sometimes be responsible for adverse drug reactions or toxicity. A thorough characterization of all major metabolites is therefore a regulatory requirement.

Identifying Active Metabolites: As discussed, metabolites may possess pharmacological activity that contributes to the therapeutic effect or, in some cases, leads to off-target effects.

Q & A

Basic Research Questions

Q. How is 4-O-Demethyl Aliskiren identified and quantified in pharmacokinetic studies?

- Methodological Answer : 4-O-Demethyl Aliskiren, a primary metabolite of aliskiren, is identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. In human plasma and excreta, the metabolite is isolated via solid-phase extraction, followed by chromatographic separation and quantification against calibration curves. This approach ensures precise detection of O-demethylation at the phenyl-propoxy side chain, as demonstrated in pharmacokinetic studies . For validation, recovery rates, matrix effects, and intra-/inter-day precision must meet FDA bioanalytical guidelines.

Q. What analytical techniques are validated for detecting 4-O-Demethyl Aliskiren in biological matrices?

- Methodological Answer : LC-MS/MS remains the gold standard, with protocols optimized for low metabolite concentrations (e.g., 1–100 ng/mL in plasma). Key parameters include ionization settings (electrospray ionization in positive mode) and monitoring transitions (e.g., m/z 552.3 → 436.2 for 4-O-Demethyl Aliskiren). Cross-validation with nuclear magnetic resonance (NMR) ensures structural confirmation, particularly for distinguishing it from other oxidative metabolites .

Advanced Research Questions

Q. How should researchers design experiments to assess the organ-protective effects of 4-O-Demethyl Aliskiren in preclinical hypertension models?

- Methodological Answer :

- Animal Models : Use hypertensive rat strains (e.g., spontaneously hypertensive rats) with diabetic nephropathy or heart failure. Dose-response studies (e.g., 50–300 mg/kg/day) should compare 4-O-Demethyl Aliskiren to aliskiren and standard therapies (e.g., losartan) .

- Endpoints : Measure urinary albumin-to-creatinine ratio (UACR), cardiac biomarkers (e.g., B-type natriuretic peptide), and histopathological changes in renal tissue. Ensure blinding and randomization to reduce bias.

- Statistical Power : Calculate sample sizes using effect sizes from prior aliskiren studies (e.g., 20% reduction in UACR with α=0.05 and 80% power) .

Q. How can contradictions in clinical data on aliskiren’s safety in diabetic patients be resolved?

- Methodological Answer : Contradictions arise from studies like ALTITUDE (increased hyperkalemia with ACEi/ARB combinations) and AVOID (renoprotection in diabetic nephropathy). To resolve these:

- Subgroup Analysis : Stratify patients by renal function (e.g., GFR ≥60 vs. <60 mL/min/1.73m²) and diabetes status. Use Cox regression to assess hazard ratios in each subgroup .

- Sensitivity Analysis : Exclude studies with high risk of bias (e.g., open-label designs) and re-analyze pooled data using random-effects models to account for heterogeneity .

- Mechanistic Studies : Evaluate metabolite-specific effects (e.g., 4-O-Demethyl Aliskiren’s role in RAAS overactivity) using in vitro renin-binding assays .

Q. What methodological considerations are critical when studying 4-O-Demethyl Aliskiren in combination therapies?

- Methodological Answer :

- Drug-Drug Interaction (DDI) Studies : Use human hepatocyte models to assess CYP3A4/5-mediated metabolism and P-glycoprotein transport inhibition. Monitor plasma levels of co-administered drugs (e.g., hydrochlorothiazide) for pharmacokinetic interference .

- Trial Design : For clinical trials, adopt a factorial design to isolate metabolite effects. For example, compare aliskiren monotherapy vs. aliskiren + HCTZ, with pre-specified endpoints for metabolite bioavailability and BP reduction .

- Safety Monitoring : Implement strict stopping rules for hyperkalemia (serum K⁺ ≥6 mmol/L) and hypotension, as seen in ALTITUDE, with interim analyses at 25%, 50%, and 75% enrollment .

Data Contradiction Analysis

Q. How do researchers reconcile divergent findings between aliskiren’s anti-inflammatory and cardiovascular outcome studies?

- Methodological Answer : Preclinical studies show aliskiren reduces TNF-α and IL-6 in rodent inflammation models , while outcome trials (e.g., ALTITUDE) report no mortality benefit. To reconcile:

- Biomarker vs. Hard Endpoints : Distinguish between surrogate markers (e.g., hs-CRP) and clinical outcomes (e.g., stroke). Conduct Mendelian randomization to validate inflammatory pathways as mediators of cardiovascular risk .

- Species Specificity : Aliskiren’s human renin specificity limits translatability of rodent data. Use transgenic models expressing human renin for preclinical validation .

Research Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.